molecular formula C8H15ClO2 B14401408 2,2-Dimethylpentyl carbonochloridate CAS No. 88662-75-3

2,2-Dimethylpentyl carbonochloridate

Cat. No.: B14401408
CAS No.: 88662-75-3
M. Wt: 178.65 g/mol
InChI Key: KARXAJINMBPGEE-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl carbonochloridate is an alkyl chloroformate ester characterized by a branched pentyl chain (C₅H₁₁) with two methyl groups at the 2-position. Chloroformates, in general, are highly reactive acylating agents used in organic synthesis for introducing protecting groups (e.g., carbamates) or facilitating esterification reactions . The branched alkyl structure of this compound may confer enhanced steric hindrance and stability compared to linear or aromatic analogs, influencing its reactivity and applications.

Properties

CAS No.

88662-75-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2,2-dimethylpentyl carbonochloridate

InChI

InChI=1S/C8H15ClO2/c1-4-5-8(2,3)6-11-7(9)10/h4-6H2,1-3H3

InChI Key

KARXAJINMBPGEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentyl carbonochloridate can be synthesized through the reaction of 2,2-dimethylpentanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

2,2-Dimethylpentanol+Phosgene2,2-Dimethylpentyl carbonochloridate+HCl\text{2,2-Dimethylpentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylpentanol+Phosgene→2,2-Dimethylpentyl carbonochloridate+HCl

The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 2,2-dimethylpentanol and phosgene into a reactor. The reaction is maintained at a controlled temperature and pressure to optimize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2-dimethylpentanol and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted esters or amides.

    Hydrolysis: The major products are 2,2-dimethylpentanol and hydrochloric acid.

    Reduction: The major product is 2,2-dimethylpentanol.

Scientific Research Applications

2,2-Dimethylpentyl carbonochloridate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of esters and amides that are studied for their biological activity.

    Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentyl carbonochloridate involves the reactivity of the carbonochloridate group. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chlorine atom.

Comparison with Similar Compounds

Comparison with Similar Carbonochloridates

Structural and Physical Properties

The table below summarizes key physical and structural properties of 2,2-dimethylpentyl carbonochloridate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Substituents
This compound Not explicitly provided C₈H₁₅ClO₂ ~178.66 (calculated) Data unavailable Data unavailable Branched pentyl (2,2-dimethyl)
2,2-Dimethylpropyl carbonochloridate (neopentyl) 20412-38-8 C₆H₁₁ClO₂ 150.60 55 (at 36 mm Hg) 1.003 Branched propyl (neopentyl)
1,1-Difluoro-2-methylpropan-2-yl carbonochloridate 912272-01-6 C₅H₇ClF₂O₂ 172.56 Data unavailable Data unavailable Fluorinated branched alkyl
Phenyl carbonochloridate Not explicitly provided C₇H₅ClO₂ 156.57 Data unavailable Data unavailable Aromatic (phenyl)
2-Phenylpropane-1,3-diyl dicarbonochloridate 109482-29-3 C₁₁H₁₀Cl₂O₄ 276.01 Data unavailable Data unavailable Dicarbonochloridate with phenyl

Key Observations:

  • Steric Effects: The 2,2-dimethylpentyl and neopentyl analogs exhibit significant branching, which reduces nucleophilic attack rates compared to linear or aromatic derivatives like phenyl carbonochloridate .
  • Density and Boiling Points: Neopentyl chloroformate (1.003 g/mL) is denser than many linear analogs, likely due to compact branching. Its lower boiling point (55°C at reduced pressure) suggests higher volatility compared to bulkier derivatives .
Acylating Efficiency
  • Neopentyl Carbonochloridate (CAS 20412-38-8): Used in synthesizing sterically hindered carbamates. Its branching slows hydrolysis, making it suitable for stepwise reactions in acidic conditions .
  • Phenyl Carbonochloridate: The electron-withdrawing phenyl group activates the carbonyl toward nucleophilic substitution but introduces steric hindrance, limiting its use in bulky substrates .
  • This compound: Predicted to exhibit intermediate reactivity—less electrophilic than fluorinated analogs but more stable than phenyl derivatives due to alkyl electron-donating effects.

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